molecular formula C10H22 B12644244 2,2,3,4-Tetramethylhexane CAS No. 52897-08-2

2,2,3,4-Tetramethylhexane

Cat. No.: B12644244
CAS No.: 52897-08-2
M. Wt: 142.28 g/mol
InChI Key: MHPSPNGWFAGBNH-UHFFFAOYSA-N
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Description

2,2,3,4-Tetramethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with four methyl groups attached at the 2nd, 2nd, 3rd, and 4th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4-Tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the alkylation reactions required to produce this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

2,2,3,4-Tetramethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4-Tetramethylhexane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Its interactions with enzymes and other proteins are generally limited due to its non-polar nature .

Comparison with Similar Compounds

2,2,3,4-Tetramethylhexane can be compared with other branched alkanes such as:

  • 2,2,4,4-Tetramethylhexane
  • 3,3,4,4-Tetramethylhexane
  • 2,2,3,3-Tetramethylbutane

These compounds share similar molecular weights and structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .

Properties

CAS No.

52897-08-2

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,3,4-tetramethylhexane

InChI

InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3

InChI Key

MHPSPNGWFAGBNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)(C)C

Origin of Product

United States

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